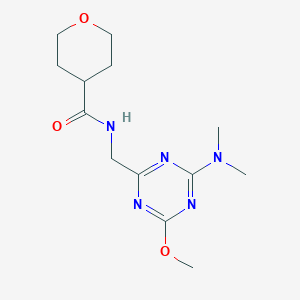![molecular formula C8H18N4S B2398846 5-[3-(Dimethylamino)propyl]-1,3,5-triazinane-2-thion CAS No. 304700-48-9](/img/structure/B2398846.png)
5-[3-(Dimethylamino)propyl]-1,3,5-triazinane-2-thion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-[3-(Dimethylamino)propyl]-1,3,5-triazinane-2-thione” is a chemical compound with the CAS Number: 304700-48-9 . It has a molecular weight of 202.32 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI Code for “5-[3-(Dimethylamino)propyl]-1,3,5-triazinane-2-thione” is 1S/C8H18N4S/c1-11(2)4-3-5-12-6-9-8(13)10-7-12/h3-7H2,1-2H3, (H2,9,10,13) . This code provides a detailed description of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving “5-[3-(Dimethylamino)propyl]-1,3,5-triazinane-2-thione” are not available, compounds with similar structures are known to react with carboxyl and amine groups .Physical And Chemical Properties Analysis
“5-[3-(Dimethylamino)propyl]-1,3,5-triazinane-2-thione” is a solid compound . It has a density of 1.1±0.1 g/cm^3 . The boiling point is 286.9±50.0 °C at 760 mmHg . The compound has a molar refractivity of 59.2±0.4 cm^3 .Wissenschaftliche Forschungsanwendungen
Antitumor-Aktivität:
Die Verbindung wurde synthetisiert und auf ihre Antitumor-Aktivität untersucht. Forscher haben ihre Wirksamkeit gegen fünf menschliche Krebszelllinien getestet. Obwohl spezifische Mechanismen noch geklärt werden müssen, birgt dieses Gebiet vielversprechende Möglichkeiten für potenzielle therapeutische Anwendungen .
Härtungsmittel für Polymere:
5-[3-(Dimethylamino)propyl]-1,3,5-triazinane-2-thion: dient als Härtungsmittel in der Polymerchemie. Wenn es in Polymermatrizen eingearbeitet wird, verbessert es die Vernetzung und die Materialeigenschaften. Seine Verwendung als Härter für anhydridebasierte Systeme ist besonders bemerkenswert .
Stimuli-responsive Materialien:
Im Bereich der stimuli-responsiven Hydrogele spielt die Verbindung eine entscheidende Rolle. Insbesondere fungiert sie als Comonomer, um Hydrogelen auf Basis von Acrylmonomeren pH-Empfindlichkeit zu verleihen. Diese Hydrogele finden Anwendung in der Medikamentenverabreichung, der Gewebezüchtung und bei responsiven Beschichtungen .
Copolymerisationsstudien:
Forscher haben die radikalische Copolymerisation von N-[3-(Dimethylamino)propyl]methacrylamid (DMAPMA) mit anderen Monomeren untersucht. Diese Studien zeigen eine faszinierende Kompositionsheterogenität, die von den anfänglichen Monomerenkonzentrationen beeinflusst wird. Das einzigartige Verhalten der Verbindung bei der Copolymerisation erfordert weitere Untersuchungen .
Wirkmechanismus
The mechanism of action of 5-[3-(Dimethylamino)propyl]-1,3,5-triazinane-2-thione is largely dependent on its application. In organic synthesis, 5-[3-(Dimethylamino)propyl]-1,3,5-triazinane-2-thione acts as a nucleophilic reagent and is used to form carbon-nitrogen and carbon-sulfur bonds. In biochemistry, 5-[3-(Dimethylamino)propyl]-1,3,5-triazinane-2-thione acts as a ligand for metal ions, binding to them and activating them for enzymatic reactions. In materials science, 5-[3-(Dimethylamino)propyl]-1,3,5-triazinane-2-thione is used as a functionalizing agent to modify surfaces and form polymers.
Biochemical and Physiological Effects
5-[3-(Dimethylamino)propyl]-1,3,5-triazinane-2-thione has been studied for its potential biochemical and physiological effects. In vitro studies have shown that 5-[3-(Dimethylamino)propyl]-1,3,5-triazinane-2-thione has antioxidant and anti-inflammatory properties. 5-[3-(Dimethylamino)propyl]-1,3,5-triazinane-2-thione has also been shown to inhibit the growth of certain cancer cells and to reduce the levels of certain inflammatory cytokines. In vivo studies have shown that 5-[3-(Dimethylamino)propyl]-1,3,5-triazinane-2-thione can reduce the levels of certain pro-inflammatory cytokines and can reduce the severity of certain autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-[3-(Dimethylamino)propyl]-1,3,5-triazinane-2-thione in laboratory experiments has several advantages. 5-[3-(Dimethylamino)propyl]-1,3,5-triazinane-2-thione is a colorless, odorless, and volatile compound that is soluble in water and organic solvents, making it easy to use and store. It is also relatively inexpensive and has a high yield in its synthesis. However, there are some limitations to the use of 5-[3-(Dimethylamino)propyl]-1,3,5-triazinane-2-thione in laboratory experiments. It is a highly reactive compound and can react with other compounds in the reaction mixture, leading to the formation of side products. It is also a highly toxic compound and should be handled with care.
Zukünftige Richtungen
There are a number of potential future directions for the research and development of 5-[3-(Dimethylamino)propyl]-1,3,5-triazinane-2-thione. These include further studies on its biochemical and physiological effects, the development of new synthetic methods for its synthesis, and the development of new applications for its use in materials science, biochemistry, and organic synthesis. Additionally, further research could be conducted to develop new methods for the safe handling and storage of 5-[3-(Dimethylamino)propyl]-1,3,5-triazinane-2-thione in laboratory experiments.
Synthesemethoden
5-[3-(Dimethylamino)propyl]-1,3,5-triazinane-2-thione is synthesized by the reaction of 3-dimethylaminopropionic acid (DMAPA) and 1,3,5-triazinane-2-thione (TT). The reaction is catalyzed by a base such as sodium hydroxide (NaOH) and is typically performed in an aqueous solution. The reaction is exothermic and proceeds with a yield of approximately 80%. The product is then isolated by precipitation, filtration, and washing.
Eigenschaften
IUPAC Name |
5-[3-(dimethylamino)propyl]-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N4S/c1-11(2)4-3-5-12-6-9-8(13)10-7-12/h3-7H2,1-2H3,(H2,9,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXHKEFNJGYORS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1CNC(=S)NC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-5-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2398763.png)
![N'-[(E)-(2,3-dihydroxyphenyl)methylidene]biphenyl-4-carbohydrazide](/img/structure/B2398764.png)

![diethyl 2-(4-ethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2398767.png)
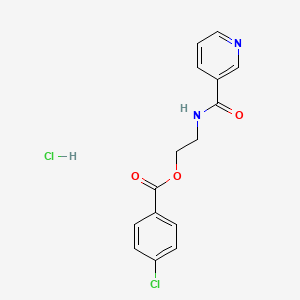
![1-[(2-Hydroxy-2-methylpropyl)amino]-2-methylpropan-2-OL](/img/structure/B2398774.png)
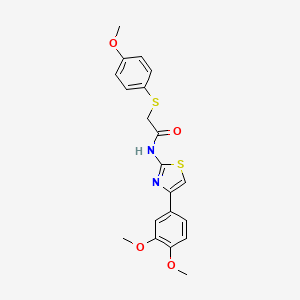
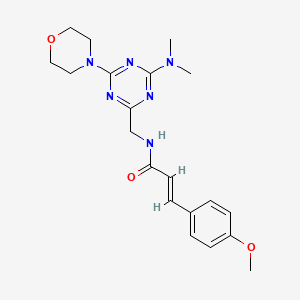
![2-[4-(1,3-benzothiazol-2-ylmethyl)piperazin-1-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2398780.png)
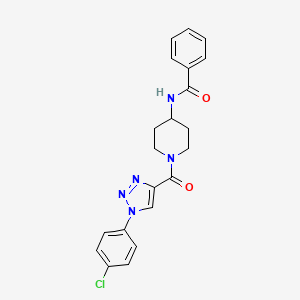

![1-(3-Bromophenyl)-7-chloro-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2398783.png)
